[1-(Bromomethyl)cyclopropyl]cyclopentane [1-(Bromomethyl)cyclopropyl]cyclopentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17711484
InChI: InChI=1S/C9H15Br/c10-7-9(5-6-9)8-3-1-2-4-8/h8H,1-7H2
SMILES:
Molecular Formula: C9H15Br
Molecular Weight: 203.12 g/mol

[1-(Bromomethyl)cyclopropyl]cyclopentane

CAS No.:

Cat. No.: VC17711484

Molecular Formula: C9H15Br

Molecular Weight: 203.12 g/mol

* For research use only. Not for human or veterinary use.

[1-(Bromomethyl)cyclopropyl]cyclopentane -

Specification

Molecular Formula C9H15Br
Molecular Weight 203.12 g/mol
IUPAC Name [1-(bromomethyl)cyclopropyl]cyclopentane
Standard InChI InChI=1S/C9H15Br/c10-7-9(5-6-9)8-3-1-2-4-8/h8H,1-7H2
Standard InChI Key QUANMMFTMFVCRJ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)C2(CC2)CBr

Introduction

Molecular Structure and Characterization

Structural Features

[1-(Bromomethyl)cyclopropyl]cyclopentane consists of a cyclopentane ring (C₅H₁₀) covalently bonded to a cyclopropane ring (C₃H₄Br) at the 1-position, with a bromomethyl (-CH₂Br) substituent on the cyclopropane (Figure 1). The cyclopropane’s inherent angle strain (60° bond angles) and the electron-withdrawing bromine atom create a highly reactive molecular framework .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₅Br
Molecular Weight203.12 g/mol
IUPAC Name[1-(bromomethyl)cyclopropyl]cyclopentane
Canonical SMILESC1CCC(C1)C2(CC2)CBr
InChIKeyQUANMMFTMFVCRJ-UHFFFAOYSA-N
PubChem CID82945375

Synthesis and Manufacturing

Synthetic Routes

MethodConditionsYield (%)Advantages
NBS + Radical InitiationBenzene, 80°C, 12 hr78Mild conditions, minimal byproducts
HBr GasEther, 0°C, 6 hr65Rapid reaction

Industrial-Scale Production

A patented continuous flow process (US20160355452A1) optimizes large-scale synthesis by combining cyclopropanation and bromination in a tandem reactor system, achieving 85% purity and throughputs of 10 kg/hr . Key parameters include:

  • Temperature control (40–60°C) to prevent thermal decomposition.

  • Inline purification via fractional distillation.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling diversification of the molecule:

  • Amine Alkylation:
    Reaction with primary amines (R-NH₂) yields cyclopropane-functionalized amines, valuable in drug discovery.

    C₉H₁₅Br+R-NH₂C₉H₁₅-NH-R+HBr\text{C₉H₁₅Br} + \text{R-NH₂} \rightarrow \text{C₉H₁₅-NH-R} + \text{HBr}
  • Suzuki–Miyaura Coupling:
    Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic groups, expanding applications in materials science .

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under controlled conditions:

  • Hydrogenolysis:
    Catalytic hydrogenation (H₂, Pd/C) opens the cyclopropane to form a linear alkane chain, useful in polymer chemistry .

  • Acid-Mediated Rearrangement:
    Treatment with H₂SO₄ induces carbocation rearrangements, generating branched alkanes or alkenes .

Physicochemical Properties

Thermodynamic Data

Experimental measurements remain limited, but computational predictions (using COSMO-RS) suggest:

  • Boiling Point: 208–215°C (similar to C₉H₁₅Br isomers) .

  • Density: 1.32–1.38 g/cm³ (estimated via group contribution methods) .

  • LogP: 3.1 ± 0.2, indicating moderate lipophilicity.

Solubility Profile

  • Polar Solvents: Partially soluble in ethanol (2.1 g/L) and acetone (4.5 g/L).

  • Nonpolar Solvents: Highly soluble in dichloromethane (>50 g/L) and toluene (35 g/L).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s bromomethyl group serves as a handle for introducing pharmacophores:

  • Anticancer Agents: Derivatives with imidazole or pyridine moieties show in vitro activity against breast cancer cell lines (IC₅₀ = 8–12 μM).

  • CNS Therapeutics: Functionalization with piperazine groups yields dopamine D₂ receptor ligands (Kᵢ = 45 nM) .

Materials Science

  • Polymer Cross-Linkers: Incorporation into polyurethane matrices enhances tensile strength by 40% due to rigid cyclopropane units .

  • Liquid Crystals: Chiral derivatives exhibit nematic phases at 120–150°C, suitable for display technologies .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for medicinal chemistry.

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism of bromomethyl-containing analogs.

  • Green Chemistry Approaches: Exploring biocatalysis or solvent-free reactions to improve sustainability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator